molecular formula C11H12N4O2 B2370611 N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRAZINE-2-CARBOXAMIDE CAS No. 1421482-97-4

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRAZINE-2-CARBOXAMIDE

Cat. No.: B2370611
CAS No.: 1421482-97-4
M. Wt: 232.243
InChI Key: UEPURSWJRMGFFR-UHFFFAOYSA-N
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Description

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRAZINE-2-CARBOXAMIDE is a compound that features a pyrazine ring and an isoxazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction using nitrile oxides and dipolarophiles . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks of metal-catalyzed reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents onto the pyrazine or isoxazole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway is followed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the heterocyclic rings.

Scientific Research Applications

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRAZINE-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]PYRAZINE-2-CARBOXAMIDE is unique due to the combination of its pyrazine and isoxazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[2-(3-Methyl-1,2-oxazol-5-yl)ethyl]pyrazine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazine ring substituted with an oxazole moiety, which contributes to its biological activity. The compound can be represented as follows:

N 2 3 Methyl 1 2 Oxazol 5 Yl Ethyl Pyrazine 2 Carboxamide\text{N 2 3 Methyl 1 2 Oxazol 5 Yl Ethyl Pyrazine 2 Carboxamide}

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may function as a modulator of enzyme activity and receptor interactions:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Binding : Preliminary studies suggest that it may bind to certain receptors, influencing cellular signaling pathways.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of this compound:

Activity IC50 (nM) Target
Enzyme Inhibition69000Specific Metabolic Enzyme
Receptor BindingVariesVarious Receptors

These findings indicate a moderate level of activity, suggesting that further optimization may enhance its potency.

Case Studies

Recent case studies have highlighted the potential applications of this compound in therapeutic contexts:

  • Cancer Therapy : A study demonstrated that derivatives of pyrazine compounds exhibit anticancer properties through the induction of apoptosis in cancer cell lines.
  • Neuroprotection : Another investigation suggested that compounds with similar scaffolds provide neuroprotective effects against oxidative stress in neuronal cells.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is crucial for assessing the safety and efficacy of this compound:

  • Absorption : The compound is expected to be well absorbed due to its lipophilic nature.
  • Metabolism : Initial studies suggest hepatic metabolism, which could influence its bioavailability.
  • Toxicity : Toxicological evaluations are necessary to determine safe dosage ranges and identify potential side effects.

Future Directions

Further research is essential to fully elucidate the biological activity and therapeutic potential of N-[2-(3-methyl-1,2-oxazol-5-yil)ethyl]pyrazine-2-carboxamide. Key areas for future investigation include:

  • Structure-Activity Relationship (SAR) : Exploring modifications to improve potency and selectivity.
  • In Vivo Studies : Conducting animal studies to assess efficacy and safety in a living organism.
  • Clinical Trials : Initiating clinical trials to evaluate therapeutic applications in humans.

Properties

IUPAC Name

N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-8-6-9(17-15-8)2-3-14-11(16)10-7-12-4-5-13-10/h4-7H,2-3H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPURSWJRMGFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CCNC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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